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Compound of Interest

Compound Name:
2',5'-Dimethyl-2,2,2-

trifluoroacetophenone

CAS No.: 181828-02-4

Cat. No.: B065298

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 2',5'-Dimethyl-2,2,2-
trifluoroacetophenone, a specialized fluorinated building block used in the synthesis of

agrochemicals and pharmaceutical intermediates.[1][2] Distinguished by its highly electrophilic

trifluoroacetyl group, this molecule serves as a critical transition-state mimic in enzyme

inhibition studies and a lipophilic scaffold in medicinal chemistry.[1][2]

Part 1: Physicochemical Core & Molecular Weight
Analysis[1][2]
The precise molecular weight is the fundamental constant for all stoichiometric calculations in

synthesis and analytical quantification.[1][2]

Molecular Identity[1][2]
IUPAC Name: 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b065298#bc-rfq
https://www.benchchem.com/product/b065298/docs?utm_src=pdf-body#technical-profile-2-5-dimethyl-2-2-2-trifluoroacetophenone-1-2
https://www.benchchem.com/product/b065298/docs?utm_src=pdf-body#technical-profile-2-5-dimethyl-2-2-2-trifluoroacetophenone-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoroacetophenone
https://patents.google.com/patent/CN103193611A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065298?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula:

[1][2]

SMILES:CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C

Key Structural Feature: The molecule consists of a p-xylene (2,5-dimethylbenzene) core

acylated with a trifluoromethyl ketone moiety.[1][2]

Molecular Weight Calculation
The molecular weight is derived from the standard atomic weights of the constituent elements.

[1][2]

Element Count
Atomic Mass (
g/mol )

Subtotal ( g/mol )

Carbon (C) 10 12.011 120.110

Hydrogen (H) 9 1.008 9.072

Fluorine (F) 3 18.998 56.994

Oxygen (O) 1 15.999 15.999

Total MW 202.175

Exact Mass (Monoisotopic): 202.0605 g/mol (Critical for High-Resolution Mass Spectrometry

[HRMS] validation)

Part 2: Synthetic Architecture (Friedel-Crafts
Acylation)
The most robust route for synthesizing 2',5'-Dimethyl-2,2,2-trifluoroacetophenone is the

Friedel-Crafts acylation of p-xylene.[1][2] This method is preferred over Grignard routes due to

higher atom economy and the avoidance of cryogenic conditions.[1][2]

Reaction Logic
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Substrate: p-Xylene (1,4-dimethylbenzene).[1][2]

Electrophile Source: Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride.[1][2]

Catalyst: Aluminum Chloride (

).[1][2]

Regioselectivity: p-Xylene is symmetrical.[1][2] Substitution occurs ortho to a methyl group,

resulting in a single regioisomer (2,5-dimethyl substitution pattern relative to the ketone).[1]

[2]

Experimental Protocol
Scale: 50 mmol Safety Note:

is highly hygroscopic and releases HCl gas upon contact with moisture.[1][2] Perform all
operations in a fume hood.

Catalyst Activation: In a dry three-necked flask equipped with a reflux condenser and

dropping funnel, suspend anhydrous

(1.2 eq, 60 mmol) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Electrophile Generation: Cool the suspension to 0°C. Dropwise add Trifluoroacetic Anhydride

(1.1 eq, 55 mmol). Stir for 15 minutes to generate the active acylium complex.

Substrate Addition: Add p-Xylene (1.0 eq, 50 mmol) dropwise, maintaining the temperature

below 5°C to prevent polymerization or poly-acylation.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]

Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. The aluminum

complex is stable and requires acidic hydrolysis to break.[1][2]

Workup: Extract the aqueous layer with DCM (3x).[1][2] Wash combined organics with brine,

dry over
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, and concentrate in vacuo.

Purification: Purify via vacuum distillation or silica gel flash chromatography.[1]

Synthetic Workflow Diagram
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Click to download full resolution via product page

Figure 1: Step-by-step Friedel-Crafts acylation workflow for the synthesis of the target

molecule.

Part 3: Reactivity & Applications in Drug
Discovery[2]
The trifluoroacetyl group (

) confers unique properties that distinguish this molecule from non-fluorinated acetophenones.

The "Fluorine Effect" on Carbonyl Activity
The three fluorine atoms exert a powerful inductive effect (-I), significantly increasing the

electrophilicity of the carbonyl carbon.[1][2]

Hydrate Formation: Unlike standard ketones, trifluoromethyl ketones exists in equilibrium

with their gem-diol (hydrate) forms in aqueous media.[1][2]

Bioactivity Mechanism: This stable hydrate mimics the tetrahedral transition state of peptide

bond hydrolysis.[1][2] Consequently, derivatives of 2',5'-dimethyl-2,2,2-
trifluoroacetophenone are often investigated as inhibitors for serine proteases and

esterases.[1][2]

Bioisosteric Utility
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In drug development, this molecule serves as a scaffold to modulate:

Lipophilicity: The

group increases LogP, enhancing membrane permeability.[1][2]

Metabolic Stability: The

bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.[1][2]

Mechanism of Action Diagram
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Figure 2: Mechanism of enzyme inhibition via stable tetrahedral adduct formation.[1][2]

Part 4: Safety & Handling
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is

hygroscopic due to its tendency to form hydrates.[1][2]

Spill Response: Absorb with inert material (vermiculite/sand).[1][2] Do not allow to enter

drains.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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